molecular formula C28H47N3O8 B606309 Boc-Gly-PEG3-endo-BCN CAS No. 2110444-63-6

Boc-Gly-PEG3-endo-BCN

Cat. No.: B606309
CAS No.: 2110444-63-6
M. Wt: 553.7
InChI Key: SPXNLNQWLORDDS-UHFFFAOYSA-N
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Description

Boc-Gly-PEG3-endo-BCN is a Boc protected click chemistry reagent with a BCN group . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydrophilic PEG spacer increases solubility in aqueous media . The BCN group is reactive with azide-tagged molecules .


Synthesis Analysis

This compound is used in the synthesis of a series of PROTACs . It is also a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular formula of this compound is C28H47N3O8 . The IUPAC name is [(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate .


Chemical Reactions Analysis

The BCN group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 553.69 . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound is soluble in water, DMSO, DCM, and DMF .

Scientific Research Applications

1. Nanomaterial Synthesis and Catalysis

  • Catalyst-Free Synthesis of Crumpled Boron and Nitrogen Co-Doped Graphite Layers : A study demonstrated the synthesis of crumpled BCN nanosheets using urea, boric acid, and polyethylene glycol (PEG) as precursors, highlighting the material's potential in electric devices and catalysis (Jin et al., 2014).

2. Biomedical Applications

  • Synthesis of End-Group Functionalized Polyethylene Glycol-Lipid Conjugate : Research on the synthesis of a DSPE-PEG conjugate, which is useful for preparing polymer-grafted liposomes, suggests applications in drug delivery and biomedical engineering (Zalipsky, 1993).
  • Photo-Oxidation Responsive Cytosolic Delivery : A study on bicontinuous nanospheres (BCNs) using poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) highlights its use in controlled drug delivery and responsive therapeutic applications (Bobbala et al., 2020).
  • Protein PEGylation Chemistry : PEGylation of peptides and proteins, as seen in research, has implications in pharmaceutical and biotechnical applications, including altering biodistribution and shielding antigenic epitopes (Roberts et al., 2002).

3. Polymer and Material Science

  • Chemoselective Conjugation to Proteins : The synthesis of Boc-protected aminooxy initiators for polymerization and their application in creating bioconjugates indicates potential in materials science and bioengineering (Heredia et al., 2007).
  • Tailored PEG for Protein Conjugation : Research on the synthesis of end-tailored monomethoxypoly(ethylene glycol) for protein conjugation shows its use in enhancing protein stability and PEGylation efficiency (Salmaso et al., 2009).

4. Surface Chemistry and Engineering

  • Protein Exclusion by Temperature Sensitive PEG Brushes : The study of temperature-dependent functionality of PEG in biotechnology-related applications shows its significance in surface engineering and biocompatibility (Schoch et al., 2017).

Mechanism of Action

Target of Action

Boc-Gly-PEG3-endo-BCN is primarily used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Its main targets are proteins tagged with azide groups, facilitating the formation of stable conjugates through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Mode of Action

The compound contains a BCN (bicyclo[6.1.0]nonyne) group that reacts with azide-tagged molecules via SPAAC. This reaction is bioorthogonal, meaning it occurs specifically and efficiently in biological environments without interfering with native biochemical processes. The PEG (polyethylene glycol) spacer enhances solubility and biocompatibility, ensuring efficient delivery and interaction with target proteins .

Biochemical Pathways

this compound is involved in pathways related to protein degradation and drug delivery. In PROTACs, it links a target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This process modulates protein levels within cells, affecting various downstream signaling pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are influenced by its PEGylation, which enhances solubility and stability in aqueous environments. This modification improves bioavailability and reduces immunogenicity. The compound is designed for research purposes, and detailed pharmacokinetic data may vary depending on the specific PROTAC or ADC it is used in .

Result of Action

At the molecular level, this compound facilitates the formation of stable conjugates between proteins and therapeutic agents. This leads to targeted protein degradation or drug delivery, resulting in the modulation of cellular processes such as signal transduction, cell cycle regulation, and apoptosis. These effects are crucial for therapeutic applications in cancer and other diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the efficacy and stability of this compound. The PEG spacer helps maintain solubility and stability under physiological conditions, but extreme pH or temperature variations may affect its performance. Additionally, the presence of competing reactive groups in the biological environment can impact the efficiency of SPAAC reactions .

Safety and Hazards

When handling Boc-Gly-PEG3-endo-BCN, it is recommended to use only in a chemical fume hood. Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn. After handling, wash thoroughly and wash contaminated clothing before reuse .

Future Directions

Boc-Gly-PEG3-endo-BCN is a promising compound in the field of targeted therapy drugs. Its use in the synthesis of PROTACs and antibody-drug conjugates (ADCs) makes it a valuable tool in drug development . Future research may focus on exploring its potential in creating more effective and targeted therapeutics.

Biochemical Analysis

Biochemical Properties

Boc-Gly-PEG3-endo-BCN is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows this compound to bind with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .

Cellular Effects

As a PROTAC linker, it is likely to influence cell function by targeting specific proteins for degradation . This could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the degradation of target proteins, potentially influencing gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

As a PROTAC linker, it is expected to exhibit stability suitable for the synthesis and function of PROTAC molecules .

Dosage Effects in Animal Models

As a component of PROTAC molecules, its effects would likely depend on the specific target proteins and the overall design of the PROTAC .

Metabolic Pathways

As a PROTAC linker, it may interact with various enzymes or cofactors during the degradation of target proteins .

Transport and Distribution

As a component of PROTAC molecules, its distribution would likely be influenced by the specific target proteins and the overall design of the PROTAC .

Subcellular Localization

As a component of PROTAC molecules, its localization would likely be influenced by the specific target proteins and the overall design of the PROTAC .

Properties

IUPAC Name

tert-butyl N-[2-[3-[2-[2-[3-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47N3O8/c1-28(2,3)39-27(34)31-20-25(32)29-12-8-14-35-16-18-37-19-17-36-15-9-13-30-26(33)38-21-24-22-10-6-4-5-7-11-23(22)24/h22-24H,6-21H2,1-3H3,(H,29,32)(H,30,33)(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXNLNQWLORDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)OCC1C2C1CCC#CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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